6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC13630930
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2O2 |
|---|---|
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | MNNQPRRLICQNCH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl |
| Canonical SMILES | CC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s fused bicyclic system consists of a six-membered pyridine ring and a five-membered imidazole ring, forming a planar aromatic framework. Substituents at the 2-, 6-, and 8-positions introduce distinct electronic and steric effects:
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Carboxylic acid (Position 2): Enhances hydrogen-bonding capacity and solubility in polar solvents.
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Chlorine (Position 6): Electron-withdrawing properties modulate ring electron density, influencing reactivity.
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Methyl group (Position 8): Steric hindrance may affect binding interactions in biological systems .
Table 1: Molecular Properties
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are absent in available literature, computational predictions suggest:
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NMR: Downfield shifts for H-3 and H-5 due to electron-withdrawing chlorine and carboxylic acid groups.
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IR: Strong absorption bands at ~1700 cm (C=O stretch) and ~3100 cm (O-H stretch).
Synthesis and Manufacturing
Synthetic Routes
No explicit protocols for this compound are published, but analogous imidazo[1,2-a]pyridines are typically synthesized via:
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Gould-Jacobs Reaction: Cyclocondensation of aminopyridines with α-haloketones, followed by carboxylation.
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Multicomponent Reactions: Utilizes aldehydes, amines, and alkynes under catalytic conditions.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | 6-Chloro-8-methylpyridin-2-amine, chloroacetaldehyde |
| 2 | Carboxylation | CO, CuI, DMF, 100°C |
Purification and Yield
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is standard. Theoretical yields for analogous compounds range from 50–70% .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group; low in water (predicted logS = -2.92) .
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Stability: Stable under inert conditions but may decarboxylate at elevated temperatures (>150°C).
Table 3: Physical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Purity | 97% (HPLC) | |
| Storage Conditions | 0–5°C, inert atmosphere |
Biological Activity and Mechanisms
Antimicrobial Effects
Imidazo[1,2-a]pyridines inhibit bacterial DNA gyrase (e.g., E. coli MIC = 8 µg/mL) .
Applications and Research Directions
Drug Development
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Lead Optimization: Modifying the methyl/chlorine substituents to enhance bioavailability.
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Prodrug Design: Esterification of the carboxylic acid to improve membrane permeability.
Analytical Methods
Comparison with Structural Analogs
Table 4: Activity Comparison
| Compound | Anticancer IC | Antibacterial MIC |
|---|---|---|
| 6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | Not tested | Not tested |
| 8-Chloro-6-(trifluoromethyl) analog | 12 µM | 8 µg/mL |
| 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | 18 µM | 16 µg/mL |
Challenges and Future Prospects
Research Gaps
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In Vivo Toxicity: No pharmacokinetic or acute toxicity data available.
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Target Identification: Mechanism of action remains speculative.
Recommendations
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High-Throughput Screening: Prioritize assays against kinase and protease targets.
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Structural Derivatives: Explore halogen (Br, F) and bulkier alkyl substituents.
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